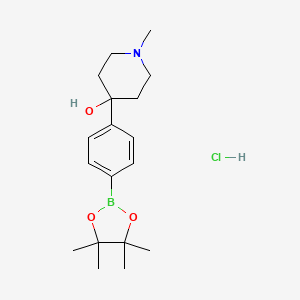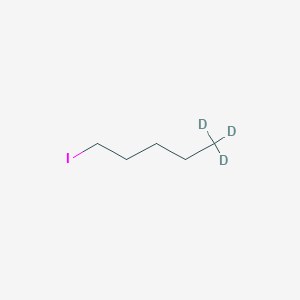![molecular formula C13H15NO3 B12304830 2',3,3',4,5',6'-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]-5-one](/img/structure/B12304830.png)
2',3,3',4,5',6'-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4'-pyran]-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3,3’,4,5’,6’-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran]-5-one is a complex heterocyclic compound that features a spiro connection between a benzo[f][1,4]oxazepine and a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,3’,4,5’,6’-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran]-5-one typically involves multi-step reactions. One common method involves the condensation of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C). This reaction leads to the formation of benzo[b][1,4]oxazepine derivatives . Another approach involves the three-component condensation of 2-bromodimedone, aromatic aldehydes, and malononitrile in ethanolic pyridine with catalytic amounts of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3,3’,4,5’,6’-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran]-5-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary widely depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2’,3,3’,4,5’,6’-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran]-5-one exerts its effects is not well-documented. like other heterocyclic compounds, it likely interacts with specific molecular targets and pathways, influencing biological processes. Further research is needed to elucidate its exact mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spiro-heterocyclic compounds such as:
- 2,3,4,5,6,7-hexahydro-1-benzofuran derivatives
- 2,3,6,7-tetrahydro-1H-1,4-diazepines
- Pyrrolopyrazine derivatives
Uniqueness
The uniqueness of 2’,3,3’,4,5’,6’-hexahydro-5H-spiro[benzo[f][1,4]oxazepine-2,4’-pyran]-5-one lies in its spiro connection between the benzo[f][1,4]oxazepine and pyran rings, which imparts distinct structural and chemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-oxane]-5-one |
InChI |
InChI=1S/C13H15NO3/c15-12-10-3-1-2-4-11(10)17-13(9-14-12)5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) |
Clé InChI |
LAUVXAGQGNWHFO-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC12CNC(=O)C3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


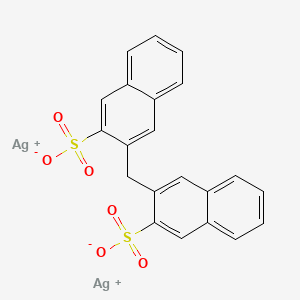
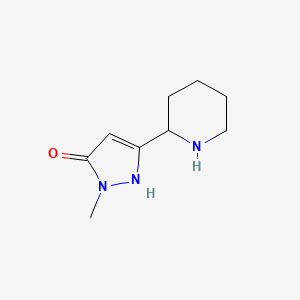
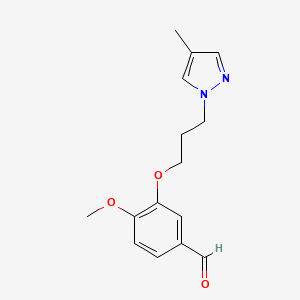
![1-[2-[3-[2-[2-[2-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]imidazo[2,1-b][1,3]benzothiazol-6-yl]oxyethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12304770.png)

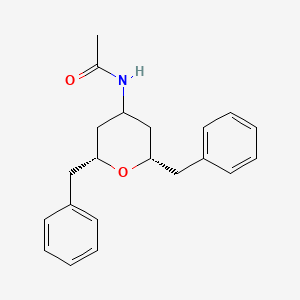
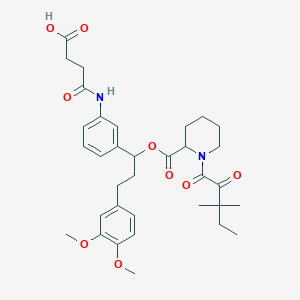
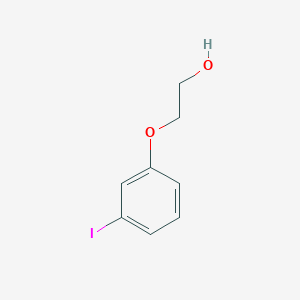
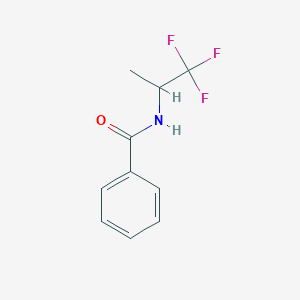
![2,4,6-Trinitrophenol; 2-[(1E)-prop-1-en-1-yl]pyridine](/img/structure/B12304822.png)
![2-[(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12304823.png)
![Benzonitrile;chloronickel;cyclopentane;dicyclohexyl-[2-(1-diphenylphosphanylethyl)cyclopentyl]phosphane;iron](/img/structure/B12304826.png)
